6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline
Overview
Description
JNJ-38877605 is a potent and selective inhibitor of the receptor tyrosine kinase c-Met. This compound has shown significant preclinical antitumor activity and has been explored for its potential in cancer treatment. The c-Met receptor and its ligand, hepatocyte growth factor, play crucial roles in tumorigenesis, making them compelling targets for anticancer therapies .
Preparation Methods
JNJ-38877605 is synthesized through a series of chemical reactions that involve the formation of a quinoline moiety. The synthetic route typically includes the following steps:
- Formation of the quinoline core.
- Introduction of functional groups to enhance selectivity and potency.
- Final purification to achieve high purity levels.
Industrial production methods involve optimizing these synthetic routes to ensure scalability and cost-effectiveness. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
JNJ-38877605 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield quinoline derivatives with different functional groups .
Scientific Research Applications
JNJ-38877605 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study the c-Met signaling pathway.
Biology: Investigated for its role in inhibiting cell motility, invasion, and proliferation in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit overexpression or mutation of the c-Met receptor.
Industry: Utilized in the development of targeted cancer therapies and as a reference compound in drug discovery
Mechanism of Action
JNJ-38877605 exerts its effects by binding to the ATP-binding site of the c-Met kinase with high affinity. This binding inhibits the catalytic activity of the kinase, preventing the phosphorylation of downstream signaling molecules. As a result, the compound disrupts the c-Met signaling pathway, leading to reduced tumor growth and metastasis. The molecular targets involved include the c-Met receptor and its downstream effectors such as PI3K/AKT and RAS/MAPK pathways .
Comparison with Similar Compounds
JNJ-38877605 is unique due to its high selectivity and potency for the c-Met receptor. Similar compounds include:
Crizotinib: Another c-Met inhibitor, but with broader kinase inhibition.
Cabozantinib: Inhibits multiple kinases, including c-Met, but has a different safety profile.
Foretinib: A multi-kinase inhibitor with activity against c-Met and other receptors.
Compared to these compounds, JNJ-38877605 exhibits a higher selectivity for c-Met, making it a valuable tool for studying the specific role of c-Met in cancer .
Properties
IUPAC Name |
6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N7/c1-27-11-13(10-23-27)16-6-7-17-24-25-18(28(17)26-16)19(20,21)14-4-5-15-12(9-14)3-2-8-22-15/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWCBEOAFGHNNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN3C(=NN=C3C(C4=CC5=C(C=C4)N=CC=C5)(F)F)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677253 | |
Record name | 6-{Difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943540-75-8 | |
Record name | 6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943540-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JNJ-38877605 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943540758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-38877605 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13113 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-{Difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JNJ-38877605 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15UDG410PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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